N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes fluorine, methoxy, methyl, sulfonyl, and phenylethyl groups
Preparation Methods
The synthesis of N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with an appropriate amine.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative.
Attachment of the fluorophenyl group: This can be done using a nucleophilic aromatic substitution reaction.
Final coupling: The final step involves coupling the intermediate with the phenylethyl group using a suitable coupling reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced conductivity or stability.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a building block for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide can be compared with similar compounds, such as:
Ocfentanil: An analog with a similar fluorophenyl group, used in pain management.
Methoxyacetylfentanyl: Another analog with a methoxy group, known for its potent analgesic effects.
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: A structurally related compound with similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25FN2O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C24H25FN2O4S/c1-18-12-13-22(31-2)23(16-18)32(29,30)27(15-14-19-8-4-3-5-9-19)17-24(28)26-21-11-7-6-10-20(21)25/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
InChI Key |
FVNKRHRRQZCLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.